Home > Products > Screening Compounds P95830 > N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide -

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

Catalog Number: EVT-11108600
CAS Number:
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is a chemical compound that has garnered attention for its potential therapeutic applications. This compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The structure features a cyclohexanecarboxamide moiety linked to a pyridinyl-benzimidazole unit, which contributes to its pharmacological profile.

Source

The compound can be synthesized through various methods as detailed in patents and scientific literature. Notably, the synthesis often involves the preparation of benzimidazole intermediates followed by coupling reactions with cyclohexanecarboxamide derivatives .

Classification

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide can be classified as:

  • Chemical Class: Benzimidazole derivative
  • Functional Groups: Amide, pyridine
  • Therapeutic Category: Potential anti-inflammatory and anti-cancer agent
Synthesis Analysis

Methods

The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide typically involves several key steps:

  1. Preparation of Benzimidazole Intermediates:
    • The initial step often includes the formation of the benzimidazole ring through condensation reactions of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
  2. Coupling with Cyclohexanecarboxamide:
    • The benzimidazole intermediate is then coupled with cyclohexanecarboxylic acid derivatives using standard coupling techniques such as amide bond formation via carbodiimide chemistry or other coupling reagents .

Technical Details

The reaction conditions typically involve the use of solvents such as dimethylformamide or dichloromethane under reflux conditions, followed by purification steps such as crystallization or chromatography to isolate the final product .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C_{16}H_{18}N_{4}O
  • Molecular Weight: 290.34 g/mol
  • IUPAC Name: N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide
Chemical Reactions Analysis

Reactions

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide undergoes various chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding N-oxides under certain conditions.
  2. Hydrolysis: The amide bond can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine .
  3. Substitution Reactions: The pyridine nitrogen may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Technical Details

These reactions are typically performed under controlled conditions to ensure selectivity and yield. For instance, oxidation may require specific oxidizing agents like hydrogen peroxide or peracids.

Mechanism of Action

Process

The mechanism by which N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide exerts its biological effects is not fully elucidated but is believed to involve:

  1. Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  2. Receptor Interaction: It may act on particular receptors, modulating signaling pathways associated with cell growth and inflammation.

Data

Studies suggest that compounds within this class can exhibit significant activity against various cancer cell lines and inflammatory models, although specific data on this compound's efficacy is still being researched .

Physical and Chemical Properties Analysis

Physical Properties

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide exhibits the following physical properties:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data should be determined experimentally for precise applications.
Applications

Scientific Uses

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide has potential applications in:

  1. Pharmaceutical Development: As a candidate for drugs targeting inflammatory diseases and certain types of cancer.
  2. Biochemical Research: Useful in studies exploring enzyme inhibition and receptor interactions related to cellular signaling pathways.

Research continues to explore its full therapeutic potential and mechanisms of action, contributing to its significance in medicinal chemistry .

Academic Significance of Benzimidazole Scaffolds in Medicinal Chemistry

Historical Development of Benzimidazole-Based Pharmacophores

The benzimidazole nucleus, a bicyclic aromatic system comprising fused benzene and imidazole rings, has evolved from a structural component of vitamin B₁₂ (identified in the 1950s) to a cornerstone of modern drug design [1] [4]. Early applications in the 1960s focused on fungicides (e.g., thiabendazole) and anthelmintics (e.g., albendazole and mebendazole) [4] [6]. The 1980s marked a pivotal shift with the development of proton pump inhibitors (PPIs) like omeprazole and pantoprazole, which revolutionized gastroesophageal reflux disease treatment by targeting H⁺/K⁺-ATPase [1] [6]. Subsequent decades witnessed diversification into antihypertensives (telmisartan), antivirals (enviroxime), and antiproliferatives (bendamustine), underscoring the scaffold’s adaptability across therapeutic areas [1] [8]. Clinical candidates such as galeterone (for prostate cancer) and GSK461364 (a polo-like kinase inhibitor) further demonstrate its enduring pharmaceutical relevance [1].

Table 1: Historical Milestones of Benzimidazole-Based Drugs

EraTherapeutic ClassRepresentative AgentsPrimary Indication
1960sAnthelminticsThiabendazole, AlbendazoleParasitic infections
1980sProton Pump InhibitorsOmeprazole, PantoprazoleAcid-related disorders
1990s–2000sAntihypertensivesTelmisartan, CandesartanHypertension
2000s–PresentAnticancer AgentsBendamustine, Galeterone*Oncology

*Clinical trial stage [1] [6].

Privileged Structure Status in Heterocyclic Compound Design

Benzimidazole qualifies as a "privileged scaffold" due to its capacity to bind diverse biological targets through versatile non-covalent interactions. Its planar, electron-rich structure facilitates π-π stacking with aromatic amino acid residues, while the N1-H proton acts as a hydrogen bond donor [2] [7]. This enables molecular recognition across enzyme classes (kinases, reductases) and receptors (GPCRs, ion channels) [1] [9]. For example:

  • Antimicrobial activity: Benzimidazoles disrupt microbial DNA synthesis (topoisomerase inhibition) or cell wall integrity (β-lactam potentiation) [3] [10].
  • Anticancer effects: They inhibit tubulin polymerization or kinase activity (e.g., VEGF-R2) [1] [8].
  • Structural mimicry: The scaffold mimics purine nucleotides, enabling antagonism of ATP-binding sites in kinases or nucleic acid-binding proteins [4]. This versatility accelerates lead optimization by providing predictable spatial orientation for substituents [7] [9].

Structure-Activity Relationship (SAR) Principles for Benzimidazole Derivatives

SAR studies reveal that bioactivity is exquisitely sensitive to substitutions at key positions:

  • N1 Position: Alkylation (e.g., methyl, benzyl) enhances membrane permeability but may reduce H-bond donor capacity. In antiviral derivatives, bulky arylalkyl groups improve target affinity [4] [7].
  • C2 Position: Electron-withdrawing groups (halogens, nitrile) or heteroaryl moieties (e.g., pyridin-3-yl) augment electrophilicity for nucleophilic attack in enzyme active sites. Pyridinyl substitution specifically enhances DNA intercalation in antimicrobial contexts [2] [9].
  • C5/C6 Positions: Hydrophobic substituents (halogens, methyl, cycloalkylcarboxamide) boost affinity for hydrophobic enzyme pockets. For instance, 5-carboxamide derivatives exhibit potent cannabinoid receptor antagonism [2] [9].

The target compound N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide exemplifies rational SAR-driven design:

  • C2 pyridin-3-yl group: Enables π-stacking with TRPV1 or kinase active sites, mirroring anti-inflammatory benzimidazoles [2] [9].
  • C5 cyclohexanecarboxamide: The lipophilic cyclohexane moiety enhances penetration through bacterial membranes, while the carboxamide serves as a H-bond acceptor for FabI enzyme inhibition (validated in SaFabI inhibitors) [10].

Table 2: Impact of Substituents on Benzimidazole Bioactivity

PositionSubstituent TypeBiological ConsequenceExample in Target Compound
N1Unsubstituted (H)H-bond donation to catalytic residues1H-benzimidazole core
C2Pyridin-3-ylπ-Stacking with hydrophobic enzyme pockets2-(Pyridin-3-yl) group
C5CycloalkylcarboxamideEnhanced lipophilicity and target affinityN-(...)-cyclohexanecarboxamide
C6H (unsubstituted)Minimizes steric hindranceH at C6

Role in Addressing Antimicrobial Resistance and Multi-Drug Resistant Pathogens

Benzimidazole derivatives counteract antimicrobial resistance through novel target engagement and synergy with existing antibiotics. They inhibit bacterial enoyl-ACP reductase (FabI), a rate-limiting enzyme in fatty acid biosynthesis absent in humans [10]. For example:

  • Benzimidazole-based FabI inhibitors (e.g., compound 12, IC₅₀ = 10–70 nM against S. aureus FabI) show bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting membrane biogenesis [10].
  • Hybrid scaffolds (e.g., benzimidazole-triazoles) potentiate β-lactam activity against extended-spectrum β-lactamase (ESBL)-producing E. coli by blocking efflux pumps [3] [5].
  • 2-Pyridinylbenzimidazoles exhibit broad-spectrum activity against Mycobacterium tuberculosis (H37Rv strain) by inhibiting ATP synthase, circumventing first-line drug resistance [3] [8].

The target compound’s C2 pyridinyl group and C5 carboxamide align with pharmacophores effective against multi-drug resistant (MDR) pathogens:

  • Pyridinyl facilitates penetration through Gram-negative outer membranes via porin channels [3].
  • Cyclohexanecarboxamide mimics cyclohexane-tethered inhibitors of S. aureus FabI, which resist mutation-based inactivation through high-affinity hydrophobic contacts [10].

Table 3: Potential of Target Compound Against MDR Pathogens

PathogenResistance ProfilePutative TargetStructural Basis
Staphylococcus aureus (MRSA)Methicillin resistanceFabI enoyl reductaseCyclohexane group binds hydrophobic substrate pocket [10]
Mycobacterium tuberculosisRifampicin/Isoniazid resistanceATP synthasePyridinyl mimics adenine in ATP [3]
Escherichia coli (ESBL)β-Lactam resistancePenicillin-binding proteinCarboxamide disrupts cell wall transpeptidation [3]

Properties

Product Name

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide

IUPAC Name

N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)cyclohexanecarboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c24-19(13-5-2-1-3-6-13)21-15-8-9-16-17(11-15)23-18(22-16)14-7-4-10-20-12-14/h4,7-13H,1-3,5-6H2,(H,21,24)(H,22,23)

InChI Key

OQOIVRFRNCARNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.